Tenapanor

Description

Propriétés

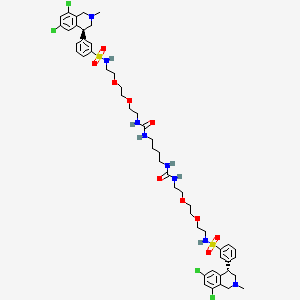

IUPAC Name |

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHPDWGIXIMXSA-CXNSMIOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H66Cl4N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154016 | |

| Record name | Tenapanor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1145.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Tenapanor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1234423-95-0 | |

| Record name | 17-[[[3-[(4S)-6,8-Dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]-N-[2-[2-[2-[[[3-[(4S)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]ethoxy]ethoxy]ethyl]-8-oxo-12,15-dioxa-2,7,9-triazaheptadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234423-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenapanor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234423950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenapanor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenapanor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(10,17,-dioxo-3,6,21,24-tetraoxa-9,11,16,18-tetraazahexacosane-1,26-diyl)bis([(4S)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl]benzenesulfonamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENAPANOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYD79216A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenapanor's Novel Mechanism of Action on Paracellular Phosphate Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] Its primary mechanism of action for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD) is distinct from traditional phosphate binders. This compound acts locally in the gastrointestinal tract to reduce intestinal phosphate absorption, predominantly by decreasing passive paracellular phosphate flux.[1][2][4][5] This is achieved through the modulation of tight junction proteins, a consequence of on-target NHE3 inhibition.[1][2][6] Furthermore, this compound has a secondary effect on active transcellular phosphate transport by downregulating the expression of the sodium-phosphate cotransporter NaPi2b.[1][2][4] This dual mechanism offers a novel therapeutic approach for managing serum phosphorus levels in patients with end-stage renal disease (ESRD) on dialysis.

Core Mechanism: NHE3 Inhibition and Paracellular Permeability

The cornerstone of this compound's action lies in its selective inhibition of NHE3, an antiporter located on the apical membrane of enterocytes in the small intestine and colon. NHE3 plays a crucial role in sodium absorption by exchanging luminal sodium for intracellular protons.

By inhibiting NHE3, this compound reduces sodium absorption and causes modest intracellular proton retention.[6][7] This alteration in intracellular pH is believed to induce a conformational change in the tight junction protein complexes that regulate paracellular transport.[7] The consequence is an increase in transepithelial electrical resistance (TEER) and a reduction in the permeability of the paracellular pathway specifically to phosphate.[1][2][8][9] This effect appears to be largely specific to phosphate, with minimal impact on the absorption of other ions and larger molecules.[6]

Studies using NHE3-deficient intestinal monolayers have confirmed that the effect of this compound on TEER and phosphate flux is entirely dependent on the presence and inhibition of NHE3.[1][2][5]

Signaling Pathway of this compound's Action on Paracellular Phosphate Transport

Caption: Signaling cascade from this compound-mediated NHE3 inhibition to reduced paracellular phosphate absorption.

Secondary Mechanism: Downregulation of Transcellular Transport

In addition to its primary effect on the paracellular pathway, this compound also prevents compensatory increases in active transcellular phosphate absorption.[1][4] It achieves this by decreasing the expression of the NaPi2b transporter, which is the main protein responsible for active phosphate transport across the apical membrane of intestinal cells.[1][2][8] This dual action ensures a more comprehensive reduction in total intestinal phosphate uptake.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in reducing serum phosphorus has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Clinical Efficacy of this compound on Serum Phosphate in ESRD Patients

| Study / Trial | Patient Population | Treatment | Mean Reduction in Serum Phosphate (sP) | Key Finding | Citation(s) |

| Phase 3 Pivotal Trial | ESRD on dialysis | This compound (3, 10, 30 mg titration) for 8 weeks | 1.0-1.2 mg/dL | Statistically significant decrease in sP across all treatment groups. | [10][11] |

| Phase 3 (Responder Pop.) | ESRD on dialysis | This compound vs. Placebo (4-week withdrawal) | -1.01 mg/dL (difference vs. placebo) | Met primary endpoint, demonstrating sustained effect. | [10] |

| PHREEDOM (Phase 3) | ESRD on dialysis | This compound vs. Placebo (12-week withdrawal) | 1.4 mg/dL (difference vs. placebo) | Significant decrease in sP compared to placebo. | [12] |

| NORMALIZE | ESRD on dialysis | This compound +/- Sevelamer (up to 18 months) | 2.0 mg/dL (from PHREEDOM baseline) | Sustained reduction in sP with long-term treatment. | [12] |

| AMPLIFY (Phase 3) | ESRD on dialysis | This compound + Phosphate Binders | 0.84 mg/dL | Effective as an add-on therapy to phosphate binders. | [12] |

| OPTIMIZE | ESRD on dialysis | This compound monotherapy | 0.87-0.99 mg/dL | Effective in both binder-naive and binder-experienced patients. | [3][13] |

Table 2: Pharmacodynamic Effects of this compound in Humans and Rodents

| Study Type | Model | Treatment | Effect | Measurement | Citation(s) |

| Healthy Volunteers | Human | This compound (15 mg BID for 4 days) | Increased stool phosphorus | Direct measure of reduced absorption | [1][2][8][14] |

| Healthy Volunteers | Human | This compound (15 mg BID for 4 days) | Decreased urinary phosphorus | Indirect measure of reduced absorption | [1][2][8][14] |

| In Vivo | Rat Intestinal Loop Model | This compound | Reduced radioactive phosphate absorption | Amount similar to sodium-free conditions | [2] |

| In Vitro | Human Enteroid Monolayers | This compound | Increased TEER, Reduced phosphate flux | Confirms mechanism of reduced permeability | [1][2][8][9] |

Table 3: Effect of this compound on Fibroblast Growth Factor 23 (FGF23)

| Study | Patient Population | Treatment Duration | Effect on FGF23 | Key Finding | Citation(s) |

| Phase 2 Trial | Hemodialysis with Hyperphosphatemia | 4 weeks | 9.1%–27.9% decrease (vs. 21.9% increase with placebo) | Significantly lowered FGF23, a key hormone in phosphate homeostasis and cardiovascular risk. | [15] |

Detailed Experimental Protocols

The mechanism of this compound was elucidated through a series of meticulous preclinical and translational experiments.

Protocol 1: In Vivo Phosphate Absorption - Rat Intestinal Loop Model

-

Objective: To measure the direct effect of this compound on intestinal phosphate absorption in a living organism.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Procedure: Following anesthesia, a segment of the jejunum is isolated and cannulated to create a closed loop.

-

Dosing Solution: The loop is filled with a buffer solution containing a known concentration of radiolabeled phosphate (e.g., ³²P or ³³P) with or without this compound. A sodium-free buffer group is often included as a positive control for absorption inhibition.

-

Incubation: The solution remains in the loop for a defined period (e.g., 30-60 minutes).

-

Measurement: Blood samples are collected at timed intervals to measure the appearance of the radiolabel in the plasma. The amount of radiolabel remaining in the intestinal loop at the end of the experiment is also quantified.

-

Analysis: The rate and total amount of phosphate absorption are calculated and compared between the this compound-treated and control groups.[2]

-

Protocol 2: In Vitro Phosphate Transport - Human Intestinal Enteroid Monolayers

-

Objective: To investigate the mechanism of this compound on phosphate transport and epithelial barrier function in a human-relevant cellular model.

-

Methodology:

-

Cell Culture: Human small intestinal stem cells are cultured and differentiated into polarized epithelial monolayers on permeable supports (e.g., Transwell inserts). This creates a system with distinct apical and basolateral compartments.

-

TEER Measurement: Transepithelial electrical resistance is measured using an epithelial volt-ohm meter before and after the addition of this compound to the apical chamber. An increase in TEER indicates a tightening of the paracellular barrier.

-

Phosphate Flux Assay: A phosphate-containing buffer with a radiolabeled phosphate tracer is added to the apical side. The appearance of the tracer in the basolateral chamber is measured over time.

-

Treatment: The assay is run in the presence of this compound, vehicle control, and in NHE3-deficient monolayers to confirm on-target effects.

-

Analysis: The phosphate flux rate (permeability) is calculated and compared across different conditions to determine the effect of this compound on paracellular phosphate transport.[1][2][8][9]

-

Protocol 3: In Vitro Drug-Drug Binding Study

-

Objective: To assess the potential for physical binding between this compound and phosphate binders.

-

Methodology:

-

Preparation: Mixtures of this compound at various concentrations (e.g., 1 to 200 µM) and a specific phosphate binder (e.g., sevelamer carbonate, calcium acetate) are prepared in a simulated intestinal fluid buffer.

-

Incubation: The mixtures are incubated with gentle agitation for a period simulating gastrointestinal transit time (e.g., 2 hours) at 37°C.

-

Separation: The mixtures are centrifuged to pellet the binder and any bound drug.

-

Quantification: Samples are taken from the supernatant (upper phase), and the concentration of unbound this compound is measured using a validated analytical method like LC-MS/MS.

-

Analysis: The percentage of this compound bound to the phosphate binder is calculated.[16]

-

Visualizing Workflows and Relationships

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing this compound's effect on TEER and phosphate flux in human enteroid monolayers.

Logical Framework: From Drug to Clinical Outcome

Caption: Logical relationship from this compound administration to its key clinical effects on phosphate homeostasis.

Conclusion

This compound represents a paradigm shift in the management of hyperphosphatemia. Its unique mechanism, centered on the inhibition of NHE3 to modulate paracellular phosphate permeability, is fundamentally different from traditional phosphate binders that sequester phosphate within the gut lumen. The elucidation of this pathway, supported by robust preclinical and clinical data, underscores its potential to address the significant unmet medical need for more effective and better-tolerated therapies for patients with ESRD. The dual action on both paracellular and transcellular pathways, combined with its minimal systemic absorption, positions this compound as a valuable therapeutic option, both as a monotherapy and as an adjunct to existing treatments.

References

- 1. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as Therapy for Hyperphosphatemia in Maintenance Dialysis Patients: Results from the OPTIMIZE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Ardelyx Announces Science Translational Medicine Publication Detailing this compound's Unique Mechanism of Action Inhibiting Paracellular Phosphate Absorption | Ardelyx [ir.ardelyx.com]

- 7. Effect of this compound on Phosphate Binder Pill Burden in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability | Medicine Matters [medicine-matters.blogs.hopkinsmedicine.org]

- 9. researchgate.net [researchgate.net]

- 10. Ardelyx Announces Peer-Reviewed Publication of Positive Phase 3 Results of this compound for the Treatment of Hyperphosphatemia in the Journal of the American Society of Nephrology | Ardelyx [ir.ardelyx.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound as Therapy for Hyperphosphatemia in Maintenance Dialysis Patients: Results from the OPTIMIZE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability. [sonar.ch]

- 15. The effects of this compound on serum fibroblast growth factor 23 in patients receiving hemodialysis with hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical and Healthy Volunteer Studies of Potential Drug–Drug Interactions Between this compound and Phosphate Binders - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Tenapanor for Hyperphosphatemia in End-Stage Renal Disease: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenapanor is an investigational, first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2] This document provides a comprehensive overview of the preclinical data supporting the development of this compound for the treatment of hyperphosphatemia in patients with end-stage renal disease (ESRD). The primary mechanism of action involves the inhibition of paracellular phosphate absorption in the gastrointestinal tract, a novel approach distinct from traditional phosphate binders.[1][3] Preclinical studies in rodent models of both normal and impaired renal function have demonstrated a significant reduction in intestinal phosphate absorption, leading to decreased urinary phosphate excretion and, in a chronic kidney disease (CKD) model, a reduction in serum phosphate and vascular calcification.[1][4] Furthermore, this compound has been shown to modulate the expression of the primary active phosphate transporter, NaPi2b, preventing a compensatory increase in transcellular phosphate absorption.[1][5]

Mechanism of Action

This compound exerts its phosphate-lowering effect primarily through the inhibition of NHE3 on the apical surface of intestinal epithelial cells.[1] This inhibition leads to a cascade of events that ultimately reduces the paracellular permeability of phosphate.

Inhibition of Paracellular Phosphate Permeability

The cornerstone of this compound's efficacy is its ability to reduce the passive, paracellular absorption of phosphate, which is the predominant pathway for intestinal phosphate uptake.[1][3] Inhibition of NHE3 by this compound results in an increase in intracellular protons, which in turn modulates the tight junction proteins between intestinal epithelial cells.[1][6] This modulation leads to an increase in transepithelial electrical resistance (TEER), effectively "tightening" the paracellular pathway and reducing its permeability to phosphate ions.[1][6] Studies on human intestinal stem cell-derived enteroid monolayers have shown that this compound's effect on TEER and phosphate flux is entirely dependent on the presence of NHE3.[1]

Downregulation of Transcellular Phosphate Transport

In addition to its primary effect on the paracellular pathway, this compound also prevents a potential compensatory increase in active, transcellular phosphate absorption.[1] It achieves this by decreasing the expression of the sodium-dependent phosphate cotransporter 2b (NaPi2b), the major active phosphate transporter in the intestine.[1][5] This dual mechanism ensures a more comprehensive reduction in overall intestinal phosphate absorption.

Preclinical Efficacy Data

The efficacy of this compound in reducing intestinal phosphate absorption has been demonstrated in a series of in vivo and in vitro preclinical studies.

In Vivo Rodent Models

In a rat intestinal loop model, a direct measure of intestinal absorption, this compound demonstrated a significant reduction in the absorption of radioactive phosphate (³³P) in the jejunum.[7]

Table 1: Effect of this compound on Phosphate Absorption in a Rat Intestinal Loop Model

| Treatment Group | Radioactive Phosphate Absorption | Reference |

| Vehicle | Baseline | [7] |

| This compound | Reduced to a level similar to sodium-free conditions | [7] |

Studies in healthy Sprague-Dawley rats have shown that oral administration of this compound leads to a dose-dependent decrease in urinary phosphate excretion and a corresponding increase in fecal phosphate excretion, indicative of reduced intestinal absorption.[1]

Table 2: Effect of this compound on Phosphate Excretion in Healthy Rats (4-day administration)

| This compound Dose | Change in Urinary Phosphate Excretion | Reference |

| Vehicle | Baseline | [1] |

| Increasing Doses | Significant, linear, and non-saturating reduction | [1] |

In a well-established 5/6th nephrectomized (NPX) rat model, which mimics human CKD, this compound administration resulted in a consistent and significant reduction in 24-hour urinary phosphate excretion.[1] This model also demonstrated that this compound treatment can attenuate the development of vascular calcification, a major complication of hyperphosphatemia in ESRD.[1][4]

Table 3: Key Findings in the 5/6th Nephrectomized (NPX) Rat Model of CKD

| Parameter | Effect of this compound | Reference |

| Urinary Phosphate Excretion | Consistently lower compared to untreated controls | [1] |

| Aortic and Stomach Calcium Content | Significantly decreased | [1] |

| Aortic and Stomach Phosphate Content | Significantly decreased | [1] |

| Renal and Cardiac Hypertrophy | Significantly attenuated | [4] |

| Serum Creatinine | Significantly decreased | [1] |

| Serum Phosphorus | Significantly decreased | [1] |

| Circulating FGF-23 | Reduced expression | [4] |

In Vitro Human Intestinal Cell Monolayers

Experiments using human small intestinal stem cell-derived enteroid monolayers provided crucial mechanistic insights. This compound was shown to increase transepithelial electrical resistance (TEER) and reduce apical-to-basolateral phosphate flux.[1]

Table 4: Effect of this compound on Human Duodenum and Ileum Enteroid Monolayers

| Parameter | Effect of this compound | Reference |

| Transepithelial Electrical Resistance (TEER) | Increased | [1] |

| Apical-to-Basolateral Phosphate Flux | Reduced | [8] |

| Apical-to-Basolateral Water Absorption | Decreased | [1] |

Experimental Protocols

Animal Models

-

Healthy Rat Studies : Male Sprague-Dawley rats were utilized.[9] For urinary excretion studies, rats were placed in metabolic cages for 16-hour urine collection following oral gavage of this compound or vehicle.[9]

-

5/6th Nephrectomized (NPX) Rat Model : This model of CKD was surgically induced in rats.[1] These rats were often fed a high-salt diet to exacerbate the phenotype.[1] In some studies, calcitriol was administered to promote vascular calcification.[9] this compound was administered in the chow.[1]

In Vitro Cell Culture

-

Human Intestinal Enteroid Monolayers : Human duodenum and ileum epithelial cell monolayer cultures were established from intestinal stem cells.[8] These monolayers were used to measure transepithelial electrical resistance (TEER) and phosphate flux.[8]

Key Experimental Procedures

-

Intestinal Loop Model : A segment of the rat jejunum was isolated in situ, and a solution containing radioactive phosphate (³³P) with or without this compound was instilled.[7] The disappearance of radioactivity from the loop was measured to quantify absorption.

-

Transepithelial Electrical Resistance (TEER) Measurement : TEER, an indicator of paracellular permeability, was measured in human intestinal cell monolayers using an epithelial voltohmmeter.[8]

-

Phosphate Flux Assays : The movement of phosphate across the human intestinal cell monolayers from the apical to the basolateral side was quantified to assess phosphate absorption.[8]

-

NaPi2b mRNA Expression Analysis : Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the expression levels of NaPi2b mRNA in intestinal segments of rats treated with this compound or vehicle.[5]

Conclusion

The preclinical data for this compound provide a strong scientific rationale for its development as a novel treatment for hyperphosphatemia in ESRD. Its unique mechanism of action, targeting the paracellular pathway of intestinal phosphate absorption, offers a complementary and potentially synergistic approach to existing phosphate-binding therapies. The consistent findings across various in vivo and in vitro models, demonstrating a reduction in phosphate absorption and positive effects on downstream complications of hyperphosphatemia, underscore its therapeutic potential. These preclinical findings have been foundational for the progression of this compound into clinical trials.

References

- 1. Gastrointestinal Inhibition of Sodium-Hydrogen Exchanger 3 Reduces Phosphorus Absorption and Protects against Vascular Calcification in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in Chinese ESRD patients with hyperphosphatemia on haemodialysis: a randomised, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase 1 study of the safety, tolerability, pharmacodynamics, and pharmacokinetics of this compound in healthy Japanese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. pmda.go.jp [pmda.go.jp]

- 9. researchgate.net [researchgate.net]

Discovery and chemical structure of Tenapanor (RDX5791)

An In-depth Technical Guide to the Discovery and Chemical Structure of Tenapanor (RDX5791)

Introduction

This compound, also known as RDX5791 or by its trade names Ibsrela® and Xphozah®, is a first-in-class, orally administered small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] Developed by Ardelyx, it represents a novel therapeutic approach for the management of irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in adults with chronic kidney disease (CKD) on dialysis.[1][4] Its mechanism of action is localized to the gastrointestinal (GI) tract, with minimal systemic absorption, which distinguishes it from many other therapies in its clinical areas.[5][6] This guide provides a detailed overview of the discovery, chemical properties, synthesis, and mechanism of action of this compound for researchers, scientists, and drug development professionals.

Discovery and Design

The development of this compound was driven by the therapeutic goal of inhibiting the NHE3 transporter specifically within the GI tract to block dietary sodium absorption, while critically avoiding systemic exposure that could affect NHE3 in the kidneys and disrupt overall sodium-water homeostasis.[7][8]

The discovery process began with a moderately potent, but highly bioavailable, tetrahydroisoquinoline (THIQ) hit compound (Compound 1).[7][8] The research strategy then focused on systematically optimizing this initial scaffold to design a potent inhibitor with minimal gut absorption. This optimization process involved modifying the molecule to increase its size and introduce properties that would limit its passage through the intestinal epithelium, ultimately leading to the discovery of this compound (designated as compound 28 in the discovery cascade).[7][9] This "gut-restricted" design is central to its pharmacological profile and safety.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the therapeutic class of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ibsrela-hcp.com [ibsrela-hcp.com]

- 6. A pharmacokinetic evaluation of this compound for the treatment of irritable bowel syndrome with constipation: an update of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Document: Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na<sup>+</sup>/H<sup>+</sup> Exchanger Isoform 3. (CHEM... - ChEMBL [ebi.ac.uk]

Tenapanor's Impact on Visceral Hypersensitivity and TRPV1 Signaling: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Irritable Bowel Syndrome with Constipation (IBS-C) is a chronic disorder of gut-brain interaction characterized by abdominal pain and altered bowel habits[1]. A key pathophysiological mechanism underlying abdominal pain in IBS-C is visceral hypersensitivity, a condition of heightened pain perception in response to normal or mildly noxious stimuli within the internal organs[2]. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key nociceptor expressed on sensory afferent neurons, plays a significant role in mediating this hypersensitivity[3][4]. Tenapanor, a first-in-class, minimally absorbed inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3), is approved for the treatment of IBS-C[1][5]. Beyond its primary effect on intestinal fluid and transit, preclinical and clinical evidence demonstrates that this compound significantly alleviates abdominal pain by attenuating visceral hypersensitivity through the modulation of TRPV1 signaling[3][6][7]. This whitepaper provides an in-depth technical guide on the mechanisms by which this compound impacts visceral hypersensitivity and TRPV1 signaling, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying pathways.

This compound's Primary Mechanism of Action: NHE3 Inhibition

This compound is a small-molecule inhibitor that acts locally in the gastrointestinal tract[8][9]. Its primary target is the Sodium/Hydrogen Exchanger 3 (NHE3), an antiporter expressed on the apical membrane of epithelial cells in the small intestine and colon[3][10]. NHE3 is the main transporter responsible for dietary sodium absorption[11].

By inhibiting NHE3, this compound blocks sodium uptake from the gut lumen[8][12]. This leads to an increase in intracellular protons and a retention of sodium ions in the intestinal lumen. The resulting osmotic gradient draws water into the gut, which softens stool, accelerates intestinal transit time, and helps relieve constipation[1][3][8][10].

Caption: this compound's primary mechanism of NHE3 inhibition in the intestinal epithelium.

This compound's Attenuation of Visceral Hypersensitivity in Preclinical Models

Animal models are crucial for elucidating the mechanisms behind visceral pain. This compound has been shown to significantly reduce visceral hypersensitivity in established rodent models, normalizing pain responses to levels seen in non-sensitized control animals[6][13].

Quantitative Data on Visceral Hypersensitivity Reduction

The visceromotor response (VMR) to colorectal distension (CRD) is a standard method to quantify visceral pain in rodents, where the magnitude of abdominal muscle contraction corresponds to the level of pain perception[14]. Studies demonstrate that oral administration of this compound significantly reduces the VMR in sensitized rats compared to vehicle controls[13].

| Study / Model | Animal Model | Intervention | Key Outcome | Result |

| Acetic Acid-Induced Hypersensitivity[3][13] | Male Sprague-Dawley Rats | Single oral dose of this compound (10 mg/kg) | Reduced VMR to CRD | Significant reduction in VMR compared to vehicle (P < 0.05)[13]. |

| Partial Restraint Stress Model[7][13] | Female Wistar Rats | This compound (50 mg/kg) | Abolished stress-induced colorectal hypersensitivity | Significant reduction in VMR at all distension pressures (P < 0.05)[13]. |

| Acetic Acid-Sensitized Rats[3] | Rats | Oral this compound (0.5 mg/kg BID) | Normalized visceromotor responses | VMR in this compound-treated rats was comparable to non-sensitized naïve rats[3]. |

Experimental Protocol: Induction and Measurement of Visceral Hypersensitivity

2.2.1. Animal Models of Visceral Hypersensitivity

-

Neonatal Acetic Acid Sensitization: On postnatal day 10, male Sprague-Dawley rats are briefly anesthetized, and a solution of 0.5% acetic acid is administered intracolonically to induce a state of chronic visceral hypersensitivity that mimics aspects of IBS[13][15].

-

Partial Restraint Stress (PRS): Adult female Wistar rats are placed in a restraint device for a set period to induce stress, which is known to increase visceral sensitivity[13].

2.2.2. Measurement of Visceromotor Response (VMR) to Colorectal Distension (CRD)

This procedure quantifies visceral nociception by measuring abdominal muscle contractions in response to controlled balloon distension of the colon and rectum[14][16].

-

Surgical Preparation: Under light anesthesia, two silver wire electrodes are implanted into the external oblique abdominal muscles of the rat to record electromyographic (EMG) activity[14][17]. The wires are externalized at the back of the neck.

-

Catheter Placement: A flexible balloon catheter (e.g., 4-5 cm) is inserted intra-anally into the descending colon and rectum[16]. The catheter is secured to the base of the tail.

-

Distension Protocol: After a recovery and acclimation period, the colorectal balloon is inflated to various pressures (e.g., 10, 20, 40, 60 mmHg) for a set duration (e.g., 10-20 seconds) with rest intervals in between[16][18].

-

Data Acquisition and Analysis: The EMG signal is recorded, amplified, and integrated. The VMR is quantified as the total EMG activity during balloon distension minus the baseline activity prior to distension[14]. A dose-response curve is then generated by plotting the VMR against the distension pressure.

Caption: Experimental workflow for assessing this compound's effect on visceral hypersensitivity.

This compound's Impact on TRPV1 Signaling in Nociceptive Neurons

The sensory afferent neurons that innervate the gut and transmit pain signals originate in the dorsal root ganglia (DRG)[3]. In states of visceral hypersensitivity, these neurons become hyperexcitable[3][19]. TRPV1 is a key ion channel on these neurons that, when activated or sensitized, leads to a reduced action potential threshold, contributing to pain perception[3][4][19]. Studies show that this compound can normalize this TRPV1-mediated neuronal hyperexcitability[1][3][6].

Quantitative Data on TRPV1 Signaling Attenuation

Electrophysiological studies on DRG neurons isolated from sensitized animals provide direct evidence of this compound's effect on TRPV1 signaling.

| Study / Model | Cell Type | Intervention | Key Outcome | Result |

| Acetic Acid-Sensitized Rats[3][7] | Colon-specific DRG neurons | This compound application | Reduced neuronal hyperexcitability in response to the TRPV1 agonist capsaicin | This compound significantly reduced DRG neuron hyperexcitability versus vehicle (P < 0.05)[7]. |

| Acetic Acid-Sensitized Rats[1] | Colon-specific DRG neurons | This compound application | Reversal of capsaicin-induced hyperexcitability | This compound reversed the hyperexcitability, suggesting normalization of TRPV1-mediated nociceptive signaling[1][3]. |

Experimental Protocol: Patch-Clamp Electrophysiology of DRG Neurons

This technique allows for the direct measurement of ion channel activity and neuronal excitability in single cells.

-

DRG Neuron Isolation: DRG from specific spinal segments that innervate the colon (e.g., T10-L2) are harvested from sensitized and control rats. The ganglia are enzymatically dissociated (e.g., using collagenase and dispase) to create a single-cell suspension.

-

Cell Culture: The dissociated neurons are plated on coated coverslips and cultured for a short period (e.g., 24-48 hours).

-

Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single DRG neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

TRPV1 Activation: The TRPV1 agonist, capsaicin, is applied to the neuron to specifically activate TRPV1 channels and induce an inward current or neuronal firing[20].

-

Data Acquisition: The current or voltage changes across the cell membrane are recorded before and after the application of capsaicin, in the presence of either this compound or a vehicle control. This allows for the quantification of neuronal excitability and the specific contribution of TRPV1 channels[7].

Proposed Integrated Mechanism of Action

This compound is minimally absorbed and is unlikely to directly act on TRPV1 channels on DRG neurons[7]. The leading hypothesis is that this compound acts indirectly by improving intestinal barrier function[6][7][11].

-

NHE3 Inhibition and Barrier Function: this compound's inhibition of NHE3 leads to a change in the intestinal microenvironment. This has been shown to modulate tight junctions between epithelial cells, strengthening the intestinal barrier and decreasing paracellular permeability[5][13][21][22].

-

Reduced Antigen Translocation: A strengthened barrier reduces the translocation of luminal macromolecules, antigens, and bacterial components from the gut lumen into the tissue[7][22].

-

Decreased Mast Cell Activation: This reduced exposure to luminal antigens leads to decreased activation of immune cells, such as mast cells, which are located in close proximity to colonic nerves[3][22]. Mast cell activation is a key component of the proinflammatory cascade in IBS and is correlated with abdominal pain[3].

-

Normalized TRPV1 Signaling: Activated mast cells release a variety of inflammatory mediators (e.g., histamine, proteases) that directly sensitize and activate TRPV1 channels on nociceptive sensory neurons[3][4]. By preventing mast cell activation, this compound indirectly prevents this sensitization, thereby normalizing TRPV1 signaling and reducing neuronal hyperexcitability[3][22]. This ultimately leads to a reduction in visceral hypersensitivity and abdominal pain[3][23].

Caption: this compound's proposed integrated mechanism for reducing visceral pain.

Clinical Efficacy of this compound on Abdominal Pain

The preclinical findings on visceral hypersensitivity translate to clinically significant improvements in abdominal pain for patients with IBS-C. Large-scale, randomized, placebo-controlled Phase 3 trials have demonstrated this compound's efficacy.

| Trial | Population | Intervention | Primary Endpoint | Abdominal Pain Responder Rate* |

| T3MPO-1 [5][24] | 620 adults with IBS-C | This compound 50 mg BID vs. Placebo for 12 weeks | Combined responder rate (≥30% reduction in weekly worst abdominal pain AND ≥1 increase in weekly CSBMs for ≥6 of 12 weeks) | This compound: 36.5%Placebo: 23.7%(P < 0.001)[25] |

| T3MPO-2 [5][24] | 629 adults with IBS-C | This compound 50 mg BID vs. Placebo for 26 weeks | Combined responder rate (as above) | This compound: 27.0%Placebo: 18.7%(P = 0.02)[25] |

*An abdominal pain responder is defined as a patient experiencing a reduction of ≥30% in the mean weekly worst abdominal pain score from baseline[26].

Furthermore, post hoc analyses suggest that this compound improves abdominal symptoms, including pain, bloating, and discomfort, irrespective of its effect on bowel movement frequency, supporting a distinct mechanism of action on visceral pain[2].

Conclusion

This compound presents a dual mechanism for the management of IBS-C. Its primary action as an NHE3 inhibitor effectively addresses constipation by increasing intestinal fluid content[1]. Concurrently, a robust body of preclinical evidence demonstrates that this compound normalizes visceral hypersensitivity[3]. The proposed mechanism involves the strengthening of the intestinal barrier, which reduces the translocation of luminal antigens, thereby preventing mast cell activation and the subsequent sensitization of TRPV1 channels on nociceptive neurons[7]. This indirect attenuation of TRPV1 signaling normalizes neuronal excitability and reduces pain perception[3]. These mechanistic findings are supported by Phase 3 clinical trial data, which confirm that this compound provides significant relief from abdominal pain in patients with IBS-C[5][25]. This integrated mechanism, targeting both bowel function and the underlying drivers of visceral pain, positions this compound as a key therapeutic option in the management of IBS-C.

References

- 1. This compound in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. An Overview of the Effects of this compound on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Effects of this compound on Visceral Hypersensitivity in the Treatment of Irritable Bowel Syndrome with Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. NHE3 inhibitor this compound maintains intestinal barrier function, decreases visceral hypersensitivity, and attenuates TRPV1 signaling in colonic sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pharmacodynamics, Safety, and Tolerability of the NHE3 Inhibitor this compound: Two Trials in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ibsrela-hcp.com [ibsrela-hcp.com]

- 12. Ardelyx Announces this compound Reduces Pain Caused by IBS-C Through Inhibition of TRPV-1 Signaling [prnewswire.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Possible implications of animal models for the assessment of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. protocols.io [protocols.io]

- 18. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons [frontiersin.org]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. dovepress.com [dovepress.com]

- 25. This compound for Irritable Bowel Syndrome · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 26. gi.org [gi.org]

Tenapanor's Role in Reducing Intestinal Phosphate Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tenapanor, a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3). It details the core mechanism of action by which this compound reduces intestinal phosphate absorption, presenting key preclinical and clinical data, experimental methodologies, and visual representations of the underlying biological pathways.

Core Mechanism of Action

This compound acts locally in the gastrointestinal tract to inhibit NHE3, an antiporter predominantly expressed on the apical surface of intestinal epithelia and in the renal proximal tubule.[1][2] This inhibition sets off a cascade of events that ultimately reduces the absorption of dietary phosphate. The primary mechanism is the reduction of paracellular phosphate permeability, which is the main pathway for intestinal phosphate absorption in humans.[3][4][5]

The inhibition of NHE3 by this compound leads to the retention of protons within the intestinal epithelial cells, causing a modest decrease in intracellular pH.[1][2] This intracellular acidification is believed to induce conformational changes in tight junction proteins, specifically claudins.[2] These changes increase the transepithelial electrical resistance (TEER) and decrease the permeability of the paracellular pathway to phosphate ions.[6][7][8] This effect appears to be largely specific to phosphate, with minimal impact on the absorption of other ions and large molecules.

In addition to its primary effect on paracellular transport, this compound also prevents the compensatory upregulation of active transcellular phosphate absorption. It achieves this by decreasing the expression of the sodium-dependent phosphate cotransporter 2b (NaPi2b), the major active phosphate transporter in the intestine.[6][9][10]

Signaling Pathway Diagram

Caption: this compound's dual mechanism of action on intestinal phosphate absorption.

Quantitative Data from Clinical Trials

Multiple clinical trials have demonstrated the efficacy of this compound in reducing serum phosphate levels in patients with chronic kidney disease (CKD) on maintenance dialysis.

Table 1: Summary of this compound Efficacy in Phase 3 Clinical Trials

| Trial Name/Identifier | This compound Dose | Treatment Duration | Key Efficacy Endpoint | Result | Citation(s) |

| Phase 3 (Unnamed) | 3, 10, or 30 mg twice daily | 8 weeks | Mean serum phosphate reduction | 1.00, 1.02, and 1.19 mg/dL, respectively | [11] |

| PHREEDOM (NCT03427125) | 30 mg twice daily | 26 weeks, followed by 12-week withdrawal | Difference in serum phosphate vs. placebo during withdrawal | 1.4 mg/dL lower with this compound (P < 0.0001) | [12] |

| AMPLIFY (NCT03824597) | This compound + Phosphate Binders | 4 weeks | Mean reduction in serum phosphate | 0.84 mg/dL | [12] |

| NORMALIZE (NCT03554892) | 30 mg twice daily (alone or with sevelamer) | Up to 18 months | Mean reduction from PHREEDOM baseline | 2.0 mg/dL | [12] |

| OPTIMIZE (NCT04549597) | 30 mg twice daily | 10 weeks | Mean phosphate reduction (Binder-Naive) | 0.87 mg/dL | [13] |

| OPTIMIZE (NCT04549597) | 30 mg twice daily (Straight Switch) | 10 weeks | Mean phosphate reduction | 0.91 mg/dL | [13] |

Table 2: Achievement of Target Serum Phosphate Levels

| Trial Name | Population | Percentage Achieving sP ≤ 4.5 mg/dL | Percentage Achieving sP < 5.5 mg/dL | Citation(s) |

| NORMALIZE | This compound alone or with binders (endpoint) | 33% | 56% - 68% (at individual visits) | [12] |

| NORMALIZE | This compound alone (endpoint) | 35% | Not Reported | [12] |

| AMPLIFY | This compound in combination with binders | Not Reported | 49% | [12] |

| OPTIMIZE | Binder-Naive | Not Reported | 63.3% | [13] |

| OPTIMIZE | Straight Switch from binders | Not Reported | 34.4% | [13] |

| OPTIMIZE | Binder Reduction + this compound | Not Reported | 38.2% | [13] |

Table 3: Effect of this compound on Fibroblast Growth Factor 23 (FGF23)

| Study | This compound Dose | Change in FGF23 | Comparison | Citation(s) |

| Phase 2B | ≥ 3 mg twice daily | 9.1% - 27.9% decrease | Placebo showed a 21.9% increase | [14] |

| Phase 2B | All doses | Significant reduction (p < 0.001–0.04) | Continued increase in placebo group | [14][15] |

Experimental Protocols

The mechanism and efficacy of this compound have been elucidated through a combination of in vitro, in vivo animal, and human clinical studies.

In Vitro & Ex Vivo Methodologies

-

Human Small Intestinal Stem Cell-Derived Enteroid Monolayers: To model human intestinal ion transport physiology, enteroid monolayers were cultured. Transepithelial Electrical Resistance (TEER) and phosphate flux were measured to assess paracellular permeability. Experiments were conducted with and without this compound, and in NHE3-deficient monolayers to confirm the on-target effect.[6][7][8]

-

Everted Gut Sacs and Brush Border Membrane Vesicles: These were used to measure phosphate transport ex vivo in studies involving NHE3 knockout mice to understand the compensatory mechanisms.[16][17]

-

In Vitro Binding Assays: Studies were conducted to assess the potential for binding interactions between this compound and phosphate binders like sevelamer.[18][19]

Animal Models

-

Rat Intestinal Loop Model: This in vivo model was used to directly measure the absorption of radioactive phosphate in the jejunum with and without this compound.[6]

-

5/6th Nephrectomized (NPX) Rat Model: This is an established animal model for CKD. These rats were used to evaluate this compound's effect on urinary and stool phosphate excretion, as well as its ability to protect against vascular calcification.[20][21][22]

-

NHE3 Knockout (NHE3IEC-KO) Mice: Tamoxifen-inducible, intestinal epithelial cell-specific NHE3 knockout mice were used to gain mechanistic insight into the role of intestinal NHE3 in phosphate homeostasis and to confirm that this compound's effects are mediated through NHE3.[16][17]

Human Clinical Trial Workflow

The Phase 3 clinical trials for this compound in hyperphosphatemia often followed a randomized, double-blind, placebo-controlled design with a withdrawal period.

Caption: A generalized workflow for this compound Phase 3 hyperphosphatemia trials.

Summary and Conclusion

This compound presents a novel mechanism for managing hyperphosphatemia in patients with CKD. By inhibiting intestinal NHE3, it primarily reduces the paracellular absorption of phosphate, the dominant pathway for phosphate uptake. A secondary mechanism involves the downregulation of the active transporter NaPi2b. This dual action leads to clinically meaningful reductions in serum phosphate, as demonstrated in numerous trials.[11][12][13] The data consistently show that this compound, either as a monotherapy or in conjunction with traditional phosphate binders, can help a significant portion of patients achieve target serum phosphate levels.[12][13] Its unique, non-binder approach offers a valuable new strategy for a challenging clinical condition.

References

- 1. Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphate Absorption and Hyperphosphatemia Management in Kidney Disease: A Physiology-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. This compound: A Phosphate Absorption Inhibitor for the Management of Hyperphosphatemia in Patients With Kidney Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Efficacy and Safety of this compound in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Improves Long-Term Control of Hyperphosphatemia in Patients Receiving Maintenance Dialysis: the NORMALIZE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound as Therapy for Hyperphosphatemia in Maintenance Dialysis Patients: Results from the OPTIMIZE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Effectivity and safety profile of this compound, a sodium-hydrogen exchanger isoform 3 inhibitor, as an innovative treatment for hyperphosphatemia in chronic kidney disease: A systematic review of clinical studies | Nefrología [revistanefrologia.com]

- 16. Enhanced phosphate absorption in intestinal epithelial cell-specific NHE3 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.au.dk [pure.au.dk]

- 18. Preclinical and Healthy Volunteer Studies of Potential Drug-Drug Interactions Between this compound and Phosphate Binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Intestinal phosphate absorption: The paracellular pathway predominates? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ir.ardelyx.com [ir.ardelyx.com]

- 22. Ardelyx's this compound Reduces Phosphorus Absorption and Protects against Vascular Calcification in Preclinical In Vivo Model of Chronic Kidney Disease [prnewswire.com]

Tenapanor in Chronic Kidney Disease: An In-depth Technical Review of Early-Phase Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results for Tenapanor in patients with Chronic Kidney Disease (CKD). This compound, a novel, minimally absorbed inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), presents a unique mechanism of action for managing hyperphosphatemia, a critical complication in CKD patients, particularly those on dialysis.[1][2][3] This document synthesizes quantitative data from key clinical studies, details experimental protocols, and visualizes the underlying biological pathways and trial designs.

Core Mechanism of Action

This compound acts locally in the gastrointestinal tract to reduce the absorption of dietary sodium and phosphorus.[2] Its primary target is the NHE3 transporter, a key regulator of sodium uptake in the gut.[2] By inhibiting NHE3, this compound triggers a cascade of events that ultimately lowers serum phosphorus levels. This includes a reduction in paracellular phosphate flux and a decrease in the expression of the sodium-phosphate cotransporter 2b (NaPi2b), which in turn hinders active transcellular phosphate absorption.[1][4][5]

Early-Phase Clinical Trial Data

The following tables summarize the quantitative outcomes from key early-phase clinical trials of this compound in CKD patients with hyperphosphatemia.

Table 1: Phase 1 Study in Healthy Japanese Volunteers (NCT02176252)

| Parameter | Placebo (n=14) | This compound 15mg BID (n=12) | This compound 30mg BID (n=12) | This compound 60mg BID (n=12) | This compound 90mg BID (n=12) | This compound 180mg Single Dose (n=6) |

| Mean Stool Sodium (mmol/day) | 4.1 | 21.3 | 25.1 | 28.7 | 32.2 | 41.9 |

| Mean Urinary Sodium (mmol/day) | 143 | 112 | 108 | 105 | 101 | 110 |

| Mean Stool Phosphorus (mmol/day) | 16.8 | 17.6 | 20.1 | 22.3 | 24.8 | 31.0 |

| Mean Urinary Phosphorus (mmol/day) | 25.5 | 19.4 | 18.2 | 16.5 | 15.3 | 18.7 |

| Data from a Phase 1, double-blind study in healthy Japanese adults over 7 days for repeated doses.[6] |

Table 2: Phase 2b Study in Hemodialysis Patients (NCT02081534)

| Treatment Group | Number of Patients | Primary Endpoint Met | Key Finding |

| This compound (various doses) vs. Placebo | 161 | Yes (p=0.012) | Statistically significant dose-related decrease in serum phosphate levels. |

| This randomized, double-blind, placebo-controlled study evaluated six dose levels of this compound (3 and 30 mg once daily, and 1, 3, 10, and 30 mg twice daily).[7][8] |

Table 3: Phase 2 Dose-Finding Study in Japanese Hemodialysis Patients

| Treatment Group | Change in Serum Phosphate from Baseline (mg/dL) | Incidence of Diarrhea |

| Placebo (n=41) | +0.64 | 9.8% |

| This compound 5mg BID (n=42) | -0.93 | 50.0% |

| This compound 10mg BID (n=41) | -1.36 | 65.9% |

| This compound 30mg BID (n=42) | -1.92 | 76.2% |

| This compound 30mg BID (dose-titration) (n=41) | -1.99 | 65.9% |

| This was a 6-week, multicenter, double-blind, placebo-controlled, parallel-group study.[9] |

Table 4: Phase 3 PHREEDOM Study (NCT03427125)

| Treatment Group | Mean Serum Phosphate Reduction (mg/dL) | Responder Rate (>1.2 mg/dL decrease) |

| This compound | 2.56 (in responders) | 80 of 164 patients |

| This was an 8-week, multi-center, randomized, double-blind trial with a 4-week placebo-controlled withdrawal period in 219 ESRD patients on hemodialysis.[10][11] |

Table 5: Phase 3 AMPLIFY Study (NCT03824587)

| Parameter | This compound + Phosphate Binders | Placebo + Phosphate Binders |

| Patients achieving s-P < 5.5 mg/dL | 49.1% | 23.5% |

| Reduction in FGF23 levels | 22% - 24% | - |

| Discontinuation due to adverse events | 4.3% | 2.5% |

| Incidence of loose stools/diarrhea | 36% | - |

| This study evaluated this compound in combination with phosphate binders in patients whose hyperphosphatemia was not controlled by binders alone.[12] |

Experimental Protocols

The early-phase clinical trials for this compound in CKD patients generally followed a structured approach to assess safety, efficacy, and dose-response.

General Clinical Trial Workflow

Key Methodological Components

-

Patient Population: The trials primarily enrolled adult patients with CKD, most commonly those with end-stage renal disease (ESRD) on maintenance hemodialysis, who had hyperphosphatemia.[7][10] Inclusion criteria often specified a baseline serum phosphorus level (e.g., >5.5 and ≤10.0 mg/dL).[13]

-

Study Design: The studies were typically randomized, double-blind, and placebo-controlled.[7][10] Many incorporated a washout period for existing phosphate binders before randomization.[14] Some Phase 3 trials also included a randomized withdrawal period to further assess efficacy.[10]

-

Intervention: Patients were randomized to receive various doses of this compound (e.g., 3 mg, 10 mg, 30 mg twice daily) or a placebo.[7][10] In some studies, this compound was evaluated as a monotherapy or as an adjunct to phosphate binders.[12][15]

-

Primary Endpoints: The primary efficacy endpoint was consistently the change in serum phosphate levels from baseline to the end of the treatment period.[7][10]

-

Secondary Endpoints: These often included the proportion of patients achieving a target serum phosphorus level, changes in other biochemical markers like FGF23 and parathyroid hormone, and safety and tolerability assessments.[12][14]

-

Safety and Tolerability: The most frequently reported adverse event was diarrhea, which is consistent with this compound's mechanism of action of increasing stool sodium and water content.[7][9][16] The severity was generally mild to moderate.

Conclusion

Early-phase clinical trials have consistently demonstrated the efficacy of this compound in reducing serum phosphate levels in CKD patients with hyperphosphatemia. Its novel mechanism of action, targeting intestinal phosphate absorption, offers a new therapeutic strategy. While gastrointestinal side effects, primarily diarrhea, are common, the overall safety profile appears acceptable. Further long-term studies will continue to delineate the role of this compound in the management of hyperphosphatemia and its impact on clinical outcomes for patients with chronic kidney disease.

References

- 1. This compound: A new treatment option for hyperphosphatemia in end stage kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What clinical trials have been conducted for this compound Hydrochloride? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Hyperphosphatemia in Chronic Kidney Disease: The Search for New Treatment Paradigms and the Role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. A phase 1 study of the safety, tolerability, pharmacodynamics, and pharmacokinetics of this compound in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ardelyx Reports Results from Phase 2b Clinical Trial Evaluating this compound in Treating Hyperphosphatemia in Chronic Kidney Disease Patients on Hemodialysis [prnewswire.com]

- 8. Ardelyx Inc. Reports Results from Phase 2b Clinical Trial Evaluating this compound In Treating Hyperphosphatemia In Chronic Kidney Disease Patients On Hemodialysis - BioSpace [biospace.com]

- 9. Dose-Response of this compound in Patients With Hyperphosphatemia Undergoing Hemodialysis in Japan—A Phase 2 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bionews.com [bionews.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. biospace.com [biospace.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. This compound as Therapy for Hyperphosphatemia in Maintenance Dialysis Patients: Results from the OPTIMIZE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and Safety of this compound in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Interactions Between Tenapanor and the NHE3 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular interactions between Tenapanor and the sodium/hydrogen exchanger isoform 3 (NHE3). This compound is a first-in-class, minimally absorbed, small-molecule inhibitor of NHE3, which acts locally in the gastrointestinal tract.[1][2] Its unique mechanism of action makes it a significant therapeutic agent for managing irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in patients with chronic kidney disease (CKD).[3][4] This document details the quantitative aspects of this interaction, the experimental protocols used to elucidate its mechanism, and the key signaling pathways involved.

Core Mechanism of Action

This compound selectively inhibits the NHE3 transporter located on the apical membrane of enterocytes in the small intestine and colon.[5] NHE3 is responsible for the majority of sodium absorption from the gut.[6] By blocking NHE3, this compound reduces the influx of sodium from the intestinal lumen into the enterocytes. This leads to an increase in the concentration of sodium in the gut lumen, which in turn draws water into the intestines via osmosis, softening the stool and promoting intestinal motility.[7]

A secondary and crucial effect of NHE3 inhibition is the reduction of intestinal phosphate absorption.[8] This is not due to a direct interaction with phosphate transporters but is a consequence of the primary mechanism. The inhibition of NHE3 leads to an accumulation of intracellular protons, causing a slight decrease in intracellular pH.[9] This intracellular acidification is proposed to induce conformational changes in tight junction proteins, such as claudins, which reduces the permeability of the paracellular pathway to phosphate.[5][9]

Quantitative Data: this compound-NHE3 Interaction

The following tables summarize the key quantitative data regarding the interaction of this compound with the NHE3 transporter and its physiological effects.

Table 1: In Vitro Inhibition of NHE3 by this compound

| Parameter | Species/Cell Line | Value | Reference(s) |

| IC₅₀ | Human NHE3 (PS120 cells) | 1.3 nM | [10] |

| Rat NHE3 (OK cells) | 1.0 nM | [10] | |

| Rat NHE3 | 7.9 nM | ||

| Human Ileum Monolayers | 13 nM | [11] | |

| Human Duodenum Monolayers | 9 nM | [11] | |

| Human Ileum Monolayers (Apical Acid Secretion) | 2 nM | [11] | |

| Mouse Ileum Monolayers (Apical Acid Secretion) | 6 nM | [11] | |

| Human NHE3 (pH 6.0) | 10 ± 1.9 nM | [12] | |

| Human NHE3 (pH 7.0) | 9.5 ± 2.0 nM | [12] |

Table 2: In Vivo and Clinical Effects of this compound

| Parameter | Study Population | This compound Dose | Effect | Reference(s) |

| Serum Phosphate Reduction | ESRD patients on hemodialysis | - | Mean reduction of ~1.18 mg/dL at week 8 | [3] |

| Combined Responder Rate (IBS-C) | Patients with IBS-C | 50 mg twice daily | 36.5% vs 23.7% for placebo (≥6 of 12 weeks) | [13][14] |

| Stool Phosphorus Excretion | Healthy human volunteers | 15 mg twice daily for 4 days | Significant increase from baseline | [11][12] |

| Urinary Phosphorus Excretion | Healthy human volunteers | 15 mg twice daily for 4 days | Significant decrease from baseline | [11][12] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and NHE3.

Cell Deacidification Assay for NHE3 Activity

This assay is a fundamental method for quantifying the inhibitory activity of compounds like this compound on NHE3.

-

Cell Lines: Hamster lung fibroblast cells (PS120) stably expressing human NHE3, or opossum kidney cells (OK) transiently transfected with rat NHE3 are commonly used.[6][10] These cells are chosen for their low endogenous NHE activity.

-

Principle: The assay measures the rate of recovery of intracellular pH (pHi) following an acid load, which is mediated by the activity of NHE3. Inhibition of NHE3 slows down this recovery.

-

Protocol Outline:

-

Cells are cultured on appropriate plates.

-

The cells are loaded with a pH-sensitive fluorescent dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).[11]

-

An acid load is induced, typically by the ammonium prepulse technique or by using a weak acid.

-

The recovery of pHi is monitored by measuring the fluorescence emission of the dye over time.

-

The assay is performed in the presence of varying concentrations of this compound to determine its dose-dependent inhibitory effect.

-

The rate of Na+-induced pHi recovery is calculated to determine NHE3 activity.[1]

-

IC₅₀ values are then calculated from the dose-response curves.

-

Ussing Chamber Experiments for Paracellular Permeability

Ussing chamber experiments are used to study ion transport across epithelial tissues and monolayers, providing insights into the effects of this compound on paracellular permeability.

-

Tissue/Monolayer Preparation: Isolated intestinal segments from animal models (e.g., mouse jejunum) or cultured human intestinal epithelial cell monolayers are mounted in Ussing chambers.[1][11]

-

Principle: The Ussing chamber separates the apical and basolateral sides of the tissue, allowing for the measurement of transepithelial electrical resistance (TEER), a measure of the tightness of the epithelial barrier, and the flux of ions and molecules across the epithelium.

-

Protocol Outline:

-

The prepared tissue or monolayer is mounted between the two halves of the Ussing chamber.

-

The chambers are filled with appropriate physiological solutions.

-

TEER is measured continuously using electrodes.

-

This compound is added to the apical side of the tissue.

-

Changes in TEER are recorded to assess the effect on tight junction permeability. An increase in TEER indicates a tightening of the paracellular barrier.[11]

-

The flux of radiolabeled ions, such as ³³P-phosphate, can also be measured to directly quantify the effect of this compound on paracellular phosphate transport.[15]

-

In Vivo Rodent Models for Intestinal Absorption

Animal models are crucial for understanding the physiological effects of this compound in a whole-organism context.

-

Animal Models: Sprague-Dawley rats and C57BL/6 mice are commonly used.[15]

-

Principle: These studies assess the in vivo effects of orally administered this compound on intestinal sodium and phosphate absorption by measuring changes in fecal and urinary excretion of these ions.

-

Protocol Outline (Jejunal Ligated Loop Model):

-

Animals are anesthetized, and a section of the jejunum is isolated and ligated.

-

A solution containing a known concentration of radiolabeled phosphate (e.g., ³³P) and this compound or vehicle is injected into the ligated loop.

-

After a specific incubation period, the amount of radioactivity remaining in the loop and the amount absorbed into the bloodstream are measured.[16]

-

This allows for the direct measurement of intestinal phosphate absorption and the effect of this compound on this process.

-

-

Protocol Outline (Metabolic Balance Studies):

-

Animals are housed in metabolic cages that allow for the separate collection of feces and urine.

-

This compound is administered orally for a defined period.

-

Fecal and urine samples are collected, and the content of sodium and phosphate is measured.

-

An increase in fecal excretion and a corresponding decrease in urinary excretion of these ions indicate reduced intestinal absorption.[17]

-

Signaling Pathways and Molecular Interactions

The interaction of this compound with NHE3 initiates a cascade of events that ultimately leads to its therapeutic effects.

Direct Inhibition and Downstream Effects

Caption: this compound's inhibition of NHE3 leads to dual therapeutic pathways for IBS-C and hyperphosphatemia.

Experimental Workflow for Assessing NHE3 Inhibition

Caption: A typical workflow for the preclinical and clinical evaluation of an NHE3 inhibitor like this compound.

Proposed Mechanism for Reduced Paracellular Phosphate Permeability

References

- 1. physoc.org [physoc.org]

- 2. dovepress.com [dovepress.com]

- 3. What clinical trials have been conducted for this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound for Irritable Bowel Syndrome with Constipation · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Treatments from Inhibition of the Intestinal Sodium–Hydrogen Exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pmda.go.jp [pmda.go.jp]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Inhibition of sodium/hydrogen exchanger 3 in the gastrointestinal tract by this compound reduces paracellular phosphate permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ardelyx's Pivotal Phase 3 Study of this compound for IBS-C Hits Primary and All Secondary Endpoints to Support NDA Submission in 2018 | Ardelyx [ir.ardelyx.com]

- 14. Efficacy of this compound in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Inhibition of sodium-proton-exchanger subtype 3-mediated sodium absorption in the gut: A new antihypertensive concept - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tenapanor Dosage Determination in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3).[1][2][3] NHE3 is an antiporter located on the apical surface of enterocytes in the small intestine and colon, playing a crucial role in sodium and fluid homeostasis.[4] By inhibiting NHE3, this compound reduces the absorption of sodium and phosphate from the gastrointestinal tract.[3][5][6] This localized action within the gut leads to an increase in intestinal fluid, resulting in softer stool consistency and accelerated intestinal transit time.[3][7]

These application notes provide detailed protocols for determining the optimal dosage of this compound for in vivo animal studies, focusing on its pharmacodynamic effects on intestinal fluid volume and electrolyte balance. The following sections outline the necessary materials, experimental design, and specific methodologies for conducting a comprehensive dose-response study in a rat model.

Data Presentation: Quantitative Summary of this compound In Vivo Studies

The following table summarizes key quantitative data from representative in vivo animal studies with this compound, providing a basis for dose range selection.

| Animal Model | Dosage Range | Administration Route | Key Findings | Reference |

| Sprague-Dawley Rats | 0.1 - 10 mg/kg | Oral gavage | Dose-dependent reductions in urinary sodium and increases in fecal sodium and luminal fluid mass. | Spencer AG, et al. Sci Transl Med. 2014. |

| Male Rats | 0.15, 0.3, 0.5 mg/kg (single dose) | Oral gavage | Decreased urinary phosphate and sodium content; increased cecal water volume, phosphate, and sodium content. | PMDA Report. 2023. |

| Pregnant Rats | 1, 10, 30 mg/kg/day | Oral gavage | No adverse fetal effects at 1 mg/kg/day. Higher doses were not tolerated by pregnant rats.[8] | IBSRELA (this compound) tablets, for oral use - accessdata.fda.gov |

| Juvenile Rats (<1 week old) | Not specified | Oral administration | Resulted in decreased body weight and mortality due to dehydration.[7] | This compound tablets - [Product Monograph Template - Standard] |

Signaling Pathway of this compound's Action

This compound's primary target is the NHE3 transporter on the apical membrane of intestinal epithelial cells. The regulation of NHE3 is complex, involving a network of scaffolding proteins and kinases that modulate its activity.

Caption: this compound inhibits the NHE3 transporter, blocking Na+ absorption.

Experimental Workflow for Dosage Determination